An In-depth Technical Guide to the Chemical Structure of μ-Truxilline
An In-depth Technical Guide to the Chemical Structure of μ-Truxilline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of μ-Truxilline, a member of the truxilline family of alkaloids. While specific experimental data for μ-Truxilline is limited in publicly available literature, this document compiles the known structural information based on its constituent parts and provides context from related truxilline isomers.
Introduction to Truxillines
Truxillines are a group of dimeric alkaloids found as minor components in the leaves of the coca plant (Erythroxylum coca)[1]. They are formed from the photochemical [2+2] cycloaddition of two molecules of cinnamoyl-ecgonine methyl ester[2]. The variety of stereoisomers of truxillines arises from the different possible stereochemical arrangements of the resulting cyclobutane ring, which is formed from the dimerization of cinnamic acid moieties. These isomers are classified based on the stereochemistry of the truxillic or truxinic acid core[3].
The Chemical Structure of μ-Truxilline
μ-Truxilline is a diester formed from one molecule of μ-truxinic acid and two molecules of methyl ecgonine. The core of the molecule is the μ-truxinic acid, a specific stereoisomer of 3,4-diphenylcyclobutane-1,2-dicarboxylic acid[3].
2.1. μ-Truxinic Acid Core
μ-Truxinic acid is a stereoisomer of truxinic acid, which is characterized by a "head-to-head" cycloaddition of two cinnamic acid molecules[3]. The stereochemistry of the cyclobutane ring in μ-truxinic acid is defined by the specific spatial arrangement of the phenyl and carboxyl groups.
2.2. Methyl Ecgonine Moieties
Methyl ecgonine is a tropane alkaloid and a derivative of ecgonine. It serves as the alcohol component in the esterification with the dicarboxylic acid core to form the truxilline alkaloids[4][5].
2.3. Assembled Structure of μ-Truxilline
The complete structure of μ-Truxilline is formed by the esterification of the two carboxylic acid groups of μ-truxinic acid with the hydroxyl group of two separate methyl ecgonine molecules.
Chemical Identifiers for μ-Truxilline Components
| Component | Chemical Formula | IUPAC Name | SMILES String |
| μ-Truxinic Acid | C₁₈H₁₆O₄ | (1R,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (one enantiomer) | O=C(O)[C@@H]1--INVALID-LINK----INVALID-LINK--[C@@H]1c1ccccc1 |
| Methyl Ecgonine | C₁₀H₁₇NO₃ | methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | CN1[C@H]2CC[C@@H]1--INVALID-LINK--O">C@HC(=O)OC |
Note: The IUPAC name and SMILES for μ-truxinic acid represent one of two possible enantiomers. The exact stereochemistry of the methyl ecgonine attachment in naturally occurring μ-Truxilline may vary.
Overall Chemical Properties of Truxilline Isomers
| Property | Value |
| Molecular Formula | C₃₈H₄₆N₂O₈ |
| Molecular Weight | 658.78 g/mol |
Visualization of the Chemical Structure
The following diagram illustrates the chemical structure of μ-Truxilline, assembled from its constituent parts.
Caption: Conceptual structure of μ-Truxilline.
Experimental Data for Truxilline Isomers
4.1. Mass Spectrometry
Direct probe mass spectrometry of isolated truxilline fractions from illicit cocaine samples has been reported. The fragmentation pattern is characteristic of the truxilline structure, though distinguishing between isomers by mass spectrometry alone is challenging[6][7][8].
4.2. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers of truxillic and truxinic acids, and by extension, the truxilline alkaloids. The chemical shifts and coupling constants of the cyclobutane protons are particularly informative for determining the stereochemistry of the ring[9][10][11]. While specific NMR data for μ-Truxilline is not published, analysis of related isomers indicates that the precise chemical shifts of the ecgonine moiety protons would also be influenced by the stereochemistry of the central cyclobutane core.
Experimental Protocols
Detailed experimental protocols for the specific synthesis of μ-Truxilline are not described in the reviewed literature. However, a general synthetic approach can be inferred from the known chemistry of truxillines and their components.
5.1. General Synthesis Approach
A plausible synthetic route would involve the following conceptual steps:
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Synthesis of μ-Truxinic Acid: This would likely be achieved through the photochemical [2+2] cycloaddition of a suitable cinnamic acid derivative, followed by separation of the desired μ-stereoisomer.
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Activation of Carboxylic Acids: The carboxylic acid groups of μ-truxinic acid would need to be activated, for example, by conversion to acid chlorides or by using coupling agents.
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Esterification with Methyl Ecgonine: The activated μ-truxinic acid would then be reacted with two equivalents of methyl ecgonine to form the final diester, μ-Truxilline.
5.2. Isolation from Natural Sources
Truxillines are naturally present in coca leaves. Isolation typically involves:
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Extraction: Extraction of the alkaloids from the plant material using an appropriate solvent.
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Chromatographic Separation: Separation of the complex mixture of alkaloids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the various truxilline isomers[12].
Biological Activity and Signaling Pathways
There is a lack of specific pharmacological studies on μ-Truxilline. The biological activity of the broader class of truxilline alkaloids is not well-defined, as they are primarily studied in the context of being impurities in illicit cocaine preparations[2][13]. As tropane alkaloids, they possess the characteristic 8-azabicyclo[3.2.1]octane core, which is a common scaffold in molecules with activity at various receptors in the central nervous system[14][15]. However, without specific studies, any potential interaction of μ-Truxilline with signaling pathways remains speculative.
Signaling Pathway Visualization (Hypothetical)
Given the structural similarity to other tropane alkaloids, a hypothetical interaction with a generic receptor signaling pathway could be visualized. However, it must be stressed that this is a generalized representation and not based on experimental data for μ-Truxilline.
Caption: Hypothetical signaling pathway.
Conclusion
μ-Truxilline is a structurally defined member of the truxilline family of alkaloids, characterized by its μ-truxinic acid core. While its complete chemical synthesis and biological profile are not extensively documented, its structure can be confidently inferred from its constituent parts. Further research is required to isolate or synthesize pure μ-Truxilline and to investigate its specific physicochemical properties, spectroscopic data, and pharmacological activity. Such studies would be valuable for a more complete understanding of the diverse alkaloids present in Erythroxylum coca and for the potential discovery of new bioactive molecules.
References
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- 2. researchgate.net [researchgate.net]
- 3. Truxinic acid - Wikipedia [en.wikipedia.org]
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- 5. (-)-Ecgonine methyl ester | C10H17NO3 | CID 104904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry [store.astm.org]
- 8. Detection, Isolation, and Identification of Truxillines in Illicit Cocaine by Means of Thin-Layer Chromatography and Mass Spectrometry | Office of Justice Programs [ojp.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. magritek.com [magritek.com]
- 11. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Isolation, identification and separation of isomeric truxillines in illicit cocaine | Semantic Scholar [semanticscholar.org]
- 13. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. florajournal.com [florajournal.com]
